molecular formula C5H3Br2NO B189414 3,5-Dibromopyridine 1-oxide CAS No. 2402-99-5

3,5-Dibromopyridine 1-oxide

Cat. No. B189414
Key on ui cas rn: 2402-99-5
M. Wt: 252.89 g/mol
InChI Key: QBUQQUOGXPOBAQ-UHFFFAOYSA-N
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Patent
US07273868B2

Procedure details

3,5-Dibromopyridine 2.37 g is dissolved in methylene chloride 25 ml and thereto is added m-chloroperbenzoic acid 2.96 g at room temperature under stirring. After stirring for 5 hours at room temperature, additional m-chloroperbenzoic acid 246 mg is added thereto and the mixture is stirred. After 15 hours the solvent is removed in vacuo and the residue is purified by silica gel chromatography (solvent; n-hexane:ethyl acetate=1:1) to give 3,5-dibromopyridine N-oxide as colorless crystals, 2.26 g. mp 140-142° C.
Quantity
2.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
246 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:8])[CH:7]=1.ClC1C=CC=C(C(OO)=[O:17])C=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[N+:4]([O-:17])[CH:5]=[C:6]([Br:8])[CH:7]=1

Inputs

Step One
Name
Quantity
2.37 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)Br
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
Quantity
246 mg
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 5 hours at room temperature
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture is stirred
CUSTOM
Type
CUSTOM
Details
After 15 hours the solvent is removed in vacuo
Duration
15 h
CUSTOM
Type
CUSTOM
Details
the residue is purified by silica gel chromatography (solvent; n-hexane:ethyl acetate=1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=[N+](C=C(C1)Br)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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